N'-(2-methylphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methylphenyl)ethanimidamide is a chemical compound with the molecular formula C9H12N2O. It is also known by its IUPAC name, (1Z)-N’-hydroxy-2-(2-methylphenyl)ethanimidamide. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the ethanimidamide moiety, which is further substituted with a 2-methylphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylphenyl)ethanimidamide typically involves the reaction of 2-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using sodium borohydride to yield the desired N’-(2-methylphenyl)ethanimidamide .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
N’-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted ethanimidamides with various functional groups.
Scientific Research Applications
N’-(2-methylphenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, thereby inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but differ in the aromatic substitution.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidamide moiety but include a bromine atom and a fused pyridine ring.
Uniqueness
N’-(2-methylphenyl)ethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N'-(2-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
KDTWOFBQQCILRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.